3-Hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one
Overview
Description
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone typically involves the reaction of 2-methyl-4-pyridone with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridinone ring can be reduced to form a piperidinone derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(2-methoxyethyl)-2-methyl-4-pyridinone.
Reduction: Formation of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-piperidinone.
Substitution: Formation of various substituted pyridinone derivatives depending on the substituent used.
Scientific Research Applications
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving metal ion imbalance.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in the treatment of conditions like iron overload. The compound interacts with molecular targets such as metalloenzymes, inhibiting their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-methyl-4-pyridinone
- 3-Hydroxy-1-(2-ethoxyethyl)-2-methyl-4-pyridinone
- 3-Hydroxy-1-(2-methoxyethyl)-4-pyridinone
Uniqueness
3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
3-hydroxy-1-(2-methoxyethyl)-2-methylpyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7-9(12)8(11)3-4-10(7)5-6-13-2/h3-4,12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRDGWDQCRPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152035 | |
Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118178-79-3 | |
Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118178-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118178793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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